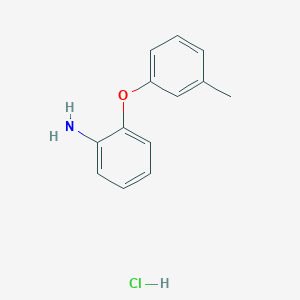

![molecular formula C11H16Cl3N B3086131 (Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride CAS No. 1158508-83-8](/img/structure/B3086131.png)

(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride

Overview

Description

“(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is also known as "butan-2-yl[(2,3-dichlorophenyl)methyl]amine" .

Molecular Structure Analysis

The molecular formula of “(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride” is C11H15Cl2N . The molecular weight is 232.15 .Physical And Chemical Properties Analysis

“(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride” has a molecular weight of 232.15 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards synthesizing novel compounds and characterizing their properties using various spectroscopic and crystallographic techniques. For instance, Nycz et al. (2016) identified novel hydrochloride salts of cathinones through GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction methods, demonstrating the compound's utility in forensic science applications (Nycz, Paździorek, Małecki, & Szala, 2016). Similarly, Finke et al. (2001) explored structure-activity relationships for substituted Aryl-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-(piperidin-1-yl)butanes, highlighting the importance of phenyl substitutions for CCR5 antagonism, a critical factor in anti-HIV research (Finke et al., 2001).

Chemical Reactions and Mechanisms

Kolla et al. (2006) described an improved process for the synthesis of a key intermediate of repaglinide, demonstrating the compound's relevance in pharmaceutical manufacturing processes (Kolla et al., 2006). The study by Eidi and Kassaee (2016) developed a practical method for the synthesis of primary, secondary, and tertiary amides from methylarenes with amine hydrochloride salts, showcasing the compound's versatility in organic synthesis (Eidi & Kassaee, 2016).

Molecular Interactions

Research by Ribeiro et al. (2011) on the interaction of protonated dyes with amines in organic solvents underscores the compound's role in understanding solvatochromic shifts and binding constants, essential for dye chemistry and sensor development (Ribeiro, Sidooski, Nandi, & Machado, 2011).

Materials Science and Engineering

Su, Hopson, and Williard (2013) studied the crystal structure and solution-state behavior of mixed aggregates containing a lithiated derivative of the compound, providing insights into the structural dynamics of lithium amide aggregates critical for materials science (Su, Hopson, & Williard, 2013).

properties

IUPAC Name |

N-[(2,3-dichlorophenyl)methyl]butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N.ClH/c1-3-8(2)14-7-9-5-4-6-10(12)11(9)13;/h4-6,8,14H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOVLZSFNSMQHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C(C(=CC=C1)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086049.png)

amine hydrochloride](/img/structure/B3086063.png)

![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086066.png)

amine hydrochloride](/img/structure/B3086067.png)

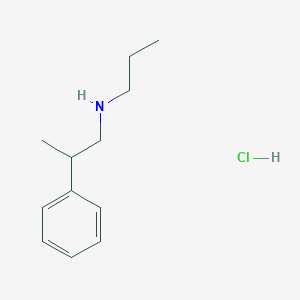

![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086072.png)

amine hydrochloride](/img/structure/B3086077.png)

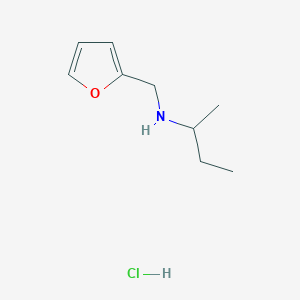

![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/structure/B3086081.png)

amine hydrochloride](/img/structure/B3086086.png)

![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086099.png)

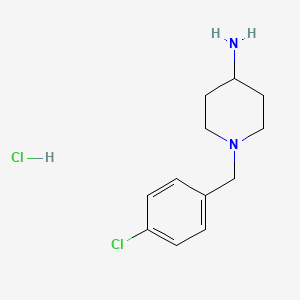

![{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086138.png)